molecular formula C7H2BrClFNO B8517134 1-Bromo-5-chloro-3-fluoro-2-isocyanatobenzene

1-Bromo-5-chloro-3-fluoro-2-isocyanatobenzene

Cat. No. B8517134
M. Wt: 250.45 g/mol
InChI Key: VQONOVSMIMUZCD-UHFFFAOYSA-N
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Patent
US08283364B2

Procedure details

2-Bromo-4-chloro-6-fluoroaniline (5 mmol, 1.125 g), bis(trichloromethyl) carbonate (1.7 mmol, 0.50 g) and 1,4-dioxane (10 ml) were mixed together and the mixture was heated to 100° C. for 15 minutes; the mixture was then cooled to room temperature and it was filtered. The filtrate was concentrated to afford a mixture of products (2.2 g) containing the title compound, M++MeO=283 (LC-MS run in methanol).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.125 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
products
Quantity
2.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4].[C:11](=O)(OC(Cl)(Cl)Cl)[O:12]C(Cl)(Cl)Cl.O1CCOCC1>CO>[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([F:10])[C:3]=1[N:4]=[C:11]=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.125 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)Cl)F
Name
Quantity
0.5 g
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
products
Quantity
2.2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
it was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Cl)F)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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